Product packaging for 5-Bromo-2-(methylthio)benzo[d]oxazole(Cat. No.:)

5-Bromo-2-(methylthio)benzo[d]oxazole

Cat. No.: B8785546
M. Wt: 244.11 g/mol
InChI Key: JCNFTPVJUPDQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(methylthio)benzo[d]oxazole is a chemical compound featuring a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This particular derivative is substituted with a bromo group at the 5-position and a methylthio group at the 2-position, making it a versatile intermediate for synthetic organic chemistry and drug discovery research. Benzoxazole and the structurally related benzothiazole analogs are recognized for their broad spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The bromo substituent on the aromatic ring offers a reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . The methylthio group can also serve as a leaving group or be modified, providing additional avenues for chemical optimization. This compound is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B8785546 5-Bromo-2-(methylthio)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-8-10-6-4-5(9)2-3-7(6)11-8/h2-4H,1H3

InChI Key

JCNFTPVJUPDQSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Bromo 2 Methylthio Benzo D Oxazole and Its Analogues

Retrosynthetic Approaches to the 5-Bromo-2-(methylthio)benzo[d]oxazole Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials and synthetic pathways. For this compound, two primary disconnection strategies are considered for the core structure.

The first approach involves the disconnection of the C-S bond of the methylthio group. This leads back to a key intermediate, 5-bromo-benzo[d]oxazole-2-thiol. This intermediate can be readily S-methylated in a subsequent step. The 5-bromo-benzo[d]oxazole-2-thiol itself can be disconnected across the oxazole (B20620) ring, specifically the C-N and C-O bonds, revealing 2-amino-4-bromophenol (B1269491) and a one-carbon (C1) synthon, such as carbon disulfide, as the logical precursors.

A second, alternative retrosynthesis involves disconnecting the oxazole ring first. This pathway also leads back to 2-amino-4-bromophenol as the key aromatic precursor. However, the 2-(methylthio) group is envisioned to be installed concurrently with the cyclization process. This could involve reacting the aminophenol with a reagent that provides both the C2 carbon and the methylthio group, although this is a less common approach. The bromine atom is typically considered part of the aminophenol starting material due to the commercial availability and straightforward synthesis of 2-amino-4-bromophenol.

These analyses highlight 2-amino-4-bromophenol as a crucial starting material and suggest that the synthetic strategy will hinge on the method chosen for the formation of the oxazole ring and the subsequent or concurrent installation of the 2-methylthio substituent.

Classical and Modern Cyclization Reactions for Benzo[d]oxazole Ring Formation

The construction of the benzo[d]oxazole ring is the cornerstone of the synthesis. Both classical condensation methods and modern metal-catalyzed cyclizations offer effective routes to this heterocyclic system.

One of the most established methods for synthesizing 2-substituted benzo[d]oxazoles involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. For the synthesis of the 2-thiol precursor to this compound, the reaction of 2-amino-4-bromophenol with carbon disulfide (CS₂) is a classic and highly effective approach. ijpbs.com

This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a suitable solvent like ethanol. ijpbs.comglobalresearchonline.net The mechanism proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino group with CS₂. Subsequent intramolecular cyclization, involving nucleophilic attack by the phenolic oxygen onto the thiocarbonyl carbon, followed by the elimination of water, affords the 5-bromo-benzo[d]oxazole-2-thiol intermediate in good yield. ijpbs.com This intermediate is pivotal as it sets the stage for the introduction of the methylthio group.

Table 1: Conditions for Condensation of 2-Aminophenols with Carbon Disulfide

PrecursorReagentBaseSolventProductReference
o-AminophenolCarbon DisulfidePotassium HydroxideEthanolBenzo[d]oxazole-2-thiol ijpbs.com
Substituted 2-AminophenolCarbon DisulfideSodium HydroxideNot SpecifiedSubstituted Benzo[d]oxazole-2-thiol globalresearchonline.net

Modern organic synthesis has seen the emergence of powerful metal-catalyzed methods for heterocycle formation, offering mild conditions and broad substrate scope. researchgate.netorganic-chemistry.org The benzo[d]oxazole ring can be efficiently constructed via intramolecular cyclization reactions, often catalyzed by copper (Cu) or palladium (Pd). organic-chemistry.org

One common strategy involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org For instance, an N-(2-halophenyl)amide can undergo an intramolecular C-O bond formation to yield the benzoxazole (B165842) core. While this approach is highly versatile for 2-aryl or 2-alkyl benzoxazoles, adapting it for the 2-(methylthio) substituent would require a specialized precursor.

Another approach is the palladium-catalyzed aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by acid-mediated ring closure. organic-chemistry.org Transition-metal-catalyzed hydrogen-transfer reactions have also been employed, for example, in the conversion of aldehydes into benzoxazoles. figshare.com These methods provide alternatives to classical condensation but may require more complex starting materials for the specific target of this compound.

Table 2: Examples of Metal-Catalyzed Benzoxazole Synthesis

Catalyst SystemPrecursorsReaction TypeReference
Copper(I) Iodide (CuI) / Ligand2-Bromoanilines and Acyl ChloridesDomino Acylation-Annulation organic-chemistry.org
Copper(II) Oxide (CuO) Nanoparticleso-Bromoaryl DerivativesIntramolecular Cyclization organic-chemistry.org
Palladium CatalystAryl/Vinyl Bromides and 2-AminophenolsAminocarbonylation / Ring Closure organic-chemistry.org
Iron(III) / Copper(I)N-ArylbenzamidesBromination / O-Cyclization researchgate.net

Regioselective Introduction of Bromo and Methylthio Functionalities

The precise placement of the bromo and methylthio groups is critical to the identity of the final compound. This requires careful consideration of the reaction sequence and the directing effects of the substituents.

There are two primary strategies for introducing the bromine atom at the C5 position of the benzo[d]oxazole ring:

Use of a Pre-brominated Precursor: The most direct and common approach is to begin the synthesis with a starting material that already contains the bromine atom in the desired position. 2-Amino-4-bromophenol is a readily available compound that serves as an ideal precursor. ijpbs.com By using this starting material in the condensation reaction with carbon disulfide (as described in 2.2.1), the bromine is carried through the synthesis to yield 5-bromo-benzo[d]oxazole-2-thiol directly, ensuring perfect regiocontrol.

Direct Bromination of the Benzoxazole Ring: An alternative strategy is the electrophilic bromination of a pre-formed benzo[d]oxazole or 2-(methylthio)benzo[d]oxazole. The regioselectivity of this reaction would be governed by the directing effects of the fused benzene (B151609) ring and the oxazole moiety. While direct bromination of oxazoles has been reported, achieving specific C5-bromination on the benzoxazole system would require careful selection of brominating agents (e.g., N-Bromosuccinimide (NBS), bromine) and optimization of reaction conditions to avoid substitution at other positions. researchgate.net For this specific target molecule, starting with 2-amino-4-bromophenol is generally the more efficient and regioselective method.

The installation of the methylthio group is most effectively achieved by the S-alkylation of the 5-bromo-benzo[d]oxazole-2-thiol intermediate obtained from the condensation reaction. This thioetherification is a standard nucleophilic substitution reaction.

The thiol, being weakly acidic, is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic thiolate anion. This anion then readily reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired C-S bond, yielding this compound. This two-step sequence—condensation to form the thiol followed by S-methylation—is a robust and high-yielding route to the final product. nih.gov

Alternative, more complex methods could involve copper-catalyzed thioetherification reactions, but for the installation of a simple methyl group, the direct alkylation of the thiol is the most practical and widely used strategy. nih.gov

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

The successful synthesis of 2-substituted benzoxazoles, including halogenated and methylthio-substituted analogues, is highly dependent on the careful optimization of reaction parameters. Key variables that are frequently fine-tuned to enhance synthetic yields include the choice of catalysts, solvents, reaction temperature, and reaction time.

A common and effective method for constructing the benzoxazole core involves the condensation of an appropriately substituted 2-aminophenol with a suitable cyclizing agent. For analogues of this compound, this typically involves a 4-bromo-2-aminophenol as the starting material. The subsequent introduction of the 2-methylthio group can be achieved through various synthetic strategies, often starting from a 2-mercaptobenzoxazole (B50546) intermediate.

Research into the synthesis of analogous 2-substituted benzoxazoles has demonstrated the importance of catalyst selection. For instance, in the synthesis of 2-phenylbenzoxazole, various catalysts have been investigated to improve reaction efficiency. A study highlighted the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles as a recyclable catalyst under solvent-free sonication, which significantly reduced reaction times to 30 minutes and achieved high yields. nih.gov The optimization of catalyst loading is also crucial; in the aforementioned study, 4 mg of the catalyst was found to be optimal for a 1.0 mmol scale reaction. nih.gov

The choice of solvent plays a critical role in reaction outcomes. While traditional syntheses often employ organic solvents, greener alternatives are increasingly being explored. For the synthesis of benzoxazole-2-thiols, which are precursors to 2-(methylthio)benzoxazoles, an efficient one-step method has been developed using water as the solvent. rsc.org This approach not only simplifies the work-up procedure but also significantly reduces the environmental impact of the synthesis.

Temperature is another key parameter that is often optimized. For instance, the condensation reaction between 2-aminophenols and aldehydes, catalyzed by a supported ionic liquid, was optimized at 70°C under ultrasound irradiation. nih.gov The reaction time is also a critical factor, with modern methodologies aiming for shorter reaction times to improve process efficiency. Microwave-assisted syntheses have been shown to dramatically reduce reaction times in the formation of benzoxazole derivatives.

The table below summarizes the optimization of various reaction conditions for the synthesis of 2-phenylbenzoxazole, a representative analogue, highlighting the impact of different catalysts.

EntryCatalystTemperature (°C)Time (h)Yield (%)
1LAIL@MNP700.590
2Other reported catalystsVariousVarious21-90

Data sourced from a comparative study on the synthesis of 2-phenylbenzoxazole. nih.gov

Furthermore, the scope of the reaction with respect to substituted 2-aminophenols and various aldehydes has been explored to establish the general applicability of optimized conditions for the synthesis of a library of benzoxazole analogues. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a major focus of contemporary chemical research. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. As mentioned, water has been successfully employed as a solvent for the synthesis of benzoxazole-2-thiols, key precursors for the target molecule. rsc.org This approach avoids the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.

Solvent-free reaction conditions, often coupled with energy-efficient techniques like ultrasound irradiation, represent a significant advancement in green synthesis. nih.gov These methods can lead to shorter reaction times, higher yields, and a reduction in energy consumption. The only byproduct in such reactions is often water, making the process inherently cleaner. nih.gov

The atom economy of a synthetic route is another important green chemistry metric. One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, can improve atom economy by minimizing the isolation and purification of intermediates, thereby reducing waste. The one-step synthesis of benzoxazole-2-thiols from 2-aminophenols in water is an excellent example of a process with high atom economy. rsc.org

The following table highlights the application of green chemistry principles in the synthesis of benzoxazole analogues.

Green Chemistry PrincipleApplication in Benzoxazole SynthesisReference
Use of Safer SolventsSynthesis in water rsc.org
Use of Recyclable CatalystsMagnetic nanoparticle-supported ionic liquid nih.gov
Energy EfficiencyUltrasound-assisted synthesis nih.gov
Waste PreventionSolvent-free reaction conditions, one-pot synthesis nih.govrsc.org

Due to the limited availability of published experimental data for the specific compound this compound, a detailed article with extensive spectroscopic and crystallographic analysis as requested cannot be generated at this time. Scientific literature searches did not yield specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR, HRMS, vibrational, or electronic spectroscopy for this particular molecule.

To provide a comprehensive and scientifically accurate article that adheres to the strict outline provided, access to dedicated research characterizing this compound is necessary. Such research would involve the synthesis and subsequent analysis of this compound using the advanced spectroscopic and crystallographic techniques listed in the outline.

Without these foundational experimental results, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail. The following is a list of the compound names that would have been included in the article as requested.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 5 Bromo 2 Methylthio Benzo D Oxazole

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

To provide a detailed analysis of the three-dimensional structure of 5-Bromo-2-(methylthio)benzo[d]oxazole in its solid state, single-crystal X-ray diffraction analysis is the definitive technique. This method would precisely determine the crystal system, space group, and unit cell dimensions. Furthermore, it would yield exact atomic coordinates, from which crucial intramolecular details such as bond lengths, bond angles, and torsion angles can be calculated, offering a complete and unambiguous picture of the molecule's geometry.

However, as of the latest available data, a crystallographic information file (CIF) or equivalent published structural data for this compound has not been found. Consequently, the creation of data tables for its crystallographic parameters and the discussion of its specific molecular geometry as determined by SC-XRD cannot be undertaken.

For illustrative purposes, a typical analysis of a related compound would involve:

Crystallographic Data Table: This would list parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).

Selected Bond Lengths and Angles Tables: These tables would present the precise distances between connected atoms (e.g., C-Br, C-S, S-CH₃, C-O, C=N) and the angles formed by three connected atoms, respectively. This data is fundamental to confirming the connectivity and understanding the steric and electronic effects on the molecular framework.

Without access to the specific experimental data for this compound, any discussion on its planarity, the orientation of the methylthio group relative to the benzoxazole (B165842) ring system, or intermolecular interactions in the crystal lattice would be speculative and fall outside the required scope of this scientifically accurate article.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylthio Benzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various chemical phenomena.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For benzoxazole (B165842) and related benzothiazole (B30560) systems, DFT calculations have been successfully employed to predict these parameters. nbu.edu.saresearchgate.net

A critical aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, optical properties, and kinetic stability. A smaller gap generally implies higher reactivity. nbu.edu.sascirp.org For instance, studies on substituted benzothiazoles have shown that the HOMO-LUMO energy gap can range from 3.95 to 4.70 eV, depending on the nature of the substituent. nbu.edu.sa

Table 1: Representative Frontier Orbital Energies for a Related Benzothiazole Derivative

This table presents data for a structurally similar compound, 2-(methylthio)benzothiazole, to illustrate the typical output of DFT calculations.

ParameterEnergy (eV)
HOMO-6.31
LUMO-1.95
Energy Gap (ΔE)4.36

Data derived from studies on analogous compounds. scirp.org

Quantum chemical calculations, particularly DFT, are also proficient at predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) can be compared with experimental results to confirm the molecular structure. nih.govnih.govresearchgate.net Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors.

Vibrational frequency analysis is also used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Bromo-Substituted Heterocycle

This table illustrates the accuracy of DFT calculations in predicting vibrational modes for compounds similar to 5-Bromo-2-(methylthio)benzo[d]oxazole.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretch30753080
C=N stretch16101615
C-Br stretch650645

Data presented is representative of typical results for similar molecules. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can explore its flexibility, its interactions with solvent molecules, or its dynamic behavior when bound to a biological target. biointerfaceresearch.comnih.gov A typical MD simulation involves an initial energy minimization of the system, followed by a controlled heating phase, an equilibration period, and finally, a production run where data is collected. biointerfaceresearch.com Analysis of parameters such as the root-mean-square deviation (RMSD) can reveal the stability of the molecule's conformation or a ligand-protein complex over the simulation period. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. researchgate.net It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein. nih.govresearchgate.net The process involves placing the ligand in various conformations within the target's active site and calculating a "docking score," which estimates the binding affinity. researchgate.net Analysis of the resulting poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Benzoxazole and benzothiazole derivatives have been the subject of numerous docking studies to explore their potential as antifungal, antibacterial, and anticancer agents. biointerfaceresearch.comnih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for a Benzoxazole Derivative

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Lipid Transfer Protein Sec14p-8.5Tyr123, Phe210, Gln234
p56lck Tyrosine Kinase-9.2Met319, Leu273, Val281

Data is hypothetical, based on findings for similar compounds against various targets. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (in silico)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, untested compounds like this compound can be predicted. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, or other properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.govmdpi.com

Mechanistic Studies of Chemical Reactions via Computational Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. nih.gov This provides detailed insights into reaction kinetics and thermodynamics, helping to explain why certain products are formed or how a reaction proceeds. mdpi.com For a molecule like this compound, computational studies could be used to investigate its synthesis, potential metabolic pathways, or its reactivity in various chemical transformations by modeling the energy barriers of different potential routes. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Methylthio Benzo D Oxazole

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C5 position of 5-bromo-2-(methylthio)benzo[d]oxazole makes it an ideal substrate for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide. researchgate.net this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their corresponding esters. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. researchgate.net This reaction allows for the synthesis of 5-aryl-2-(methylthio)benzo[d]oxazoles, significantly increasing molecular complexity.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net It is a highly reliable method for introducing alkynyl moieties into aromatic systems. The reaction is co-catalyzed by palladium and copper species in the presence of a base. researchgate.netnih.gov A specific application of this reaction has been demonstrated for this compound with phenylacetylene, yielding 5-(phenylethynyl)-2-(methylthio)benzo[d]oxazole. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C–N bonds. wikipedia.orgacsgcipr.org It enables the coupling of aryl halides with a broad spectrum of primary and secondary amines, as well as other nitrogen nucleophiles. libretexts.orgacs.org The reaction employs a palladium catalyst with specialized, bulky phosphine ligands that facilitate the catalytic cycle. libretexts.org This methodology can be applied to this compound to synthesize a library of 5-amino-2-(methylthio)benzo[d]oxazole derivatives, which are valuable structures in medicinal chemistry. Under similar conditions, C-S bond formation can also be achieved by coupling with thiols. wikipedia.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventProduct Type
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(OR)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, THFC-C (Aryl)
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, DiPEATHF, DMFC-C (Alkynyl)
Buchwald-HartwigAmine (R₂NH) or Thiol (RSH)Pd₂(dba)₃ / Ligand (e.g., XPhos, BINAP)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneC-N (Amino) or C-S (Thioether)

Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones

The methylthio (-SCH₃) group at the C2 position is susceptible to oxidation, providing a pathway to modulate the electronic properties of the molecule. This transformation can be controlled to yield either the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. researchgate.net

Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.orgmdpi.com The oxidation is typically stepwise: the use of one equivalent of the oxidant under controlled conditions (e.g., low temperature) favors the formation of the sulfoxide (B87167). researchgate.net Employing an excess of the oxidizing agent and/or more forcing conditions leads to the formation of the sulfone. organic-chemistry.org

Formation of Sulfoxide: this compound → 5-bromo-2-(methylsulfinyl)benzo[d]oxazole

Formation of Sulfone: this compound → 5-bromo-2-(methylsulfonyl)benzo[d]oxazole

The resulting sulfoxides are chiral centers, while the sulfones are strong electron-withdrawing groups that significantly alter the reactivity of the benzoxazole (B165842) ring system. For instance, the methylsulfonyl group can sometimes act as a leaving group in subsequent nucleophilic substitution reactions. nih.gov

Electrophilic Reactions on the Benzo[d]oxazole Ring

The benzoxazole ring is an aromatic system, and while it is generally less reactive towards electrophiles than benzene (B151609), it can undergo electrophilic aromatic substitution. wikipedia.org The regioselectivity of such reactions on this compound is dictated by the combined directing effects of the fused oxazole (B20620) ring, the bromine atom, and the methylthio group.

Functional Group Interconversions and Scaffold Modification

The diverse functional handles on this compound allow for extensive scaffold modification beyond the primary reactions described above.

Modification at C5: The bromine atom can be converted into an organometallic species through lithium-halogen exchange (using an organolithium reagent like n-BuLi) or Grignard formation. These intermediates can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups.

Modification at C2: As discussed, the methylthio group can be oxidized to a sulfoxide or sulfone. organic-chemistry.org The highly activated sulfone can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other substituents at the C2 position.

Modification of Introduced Substituents: Functional groups installed via cross-coupling reactions provide further opportunities for derivatization. For example, an aryl group introduced via Suzuki coupling could carry a nitro moiety that can be reduced to an amine, or an ester that can be hydrolyzed to a carboxylic acid. An alkyne installed via Sonogashira coupling can participate in click chemistry or be further elaborated.

These multi-step synthetic sequences allow for the systematic construction of complex benzoxazole derivatives, leveraging the initial reactivity of the this compound scaffold.

Mechanistic Biological Evaluation and Structure Activity Relationship Sar Studies of 5 Bromo 2 Methylthio Benzo D Oxazole Derivatives in Vitro and in Silico Only

In Vitro Antimicrobial Activity Profiling

Derivatives of the 5-Bromo-2-(methylthio)benzo[d]oxazole scaffold have demonstrated notable antimicrobial properties, with research primarily focused on their efficacy against various fungal and bacterial pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains

While direct studies on the antibacterial activity of this compound are limited, research on analogous benzothiazole (B30560) derivatives provides valuable insights into the potential of this structural class. For instance, isatin-bearing benzothiazole derivatives have shown promising activity against Gram-negative bacteria. nih.gov One particular derivative, with a bromo group at the 5th position of the isatin (B1672199) ring, exhibited excellent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 3.1 μg/ml and 6.2 μg/ml, respectively. nih.gov This activity was found to be superior to the reference drug ciprofloxacin. nih.gov Furthermore, this compound was as effective as the standard drug against Bacillus cereus and Staphylococcus aureus. nih.gov Structure-activity relationship (SAR) studies suggest that the presence and position of the bromo substituent significantly enhance antibacterial potency against Gram-negative strains. nih.gov Molecular modeling studies have indicated that these compounds may exert their effect by interacting with the peptide deformylase enzyme. nih.gov

Other research on pyrimidine-tethered benzothiazole derivatives has also highlighted their potent anti-tubercular activity. Specific derivatives have shown high activity against drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC values in the range of 0.24-0.98 µg/mL against the sensitive strain. nih.gov

Antifungal Properties and Mechanism of Action

The antifungal potential of 5-bromo-2-mercaptobenzoxazole derivatives, which are structurally very similar to this compound, has been more extensively studied, particularly against Candida species. mdpi.comnih.gov

A series of N-phenacyl derivatives of 5-bromo- and 5,7-dibromo-2-mercaptobenzoxazole have been synthesized and evaluated for their anti-Candida activity. mdpi.comnih.gov The compound 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone demonstrated a significant partial inhibitory concentration (MICP) of 16 µg/mL against a clinical isolate of C. albicans. mdpi.comnih.gov SAR studies revealed that the presence of a bromo substituent on the 2-mercaptobenzoxazole (B50546) core, combined with a phenacyl moiety, is crucial for activity against both reference and azole-resistant Candida strains. mdpi.com

The mechanism of antifungal action for these benzoxazole (B165842) derivatives appears to be pleiotropic, affecting multiple cellular targets. mdpi.comnih.gov Key mechanisms identified include:

Disruption of Sterol Homeostasis: The compounds perturb the total cellular sterol content, which is vital for fungal membrane integrity and function. mdpi.comnih.gov

Inhibition of Membrane Transport: Certain derivatives have been shown to inhibit the efflux of the Rho123 tracker, indicating an impact on membrane transport processes. mdpi.comnih.gov

Impairment of Mitochondrial Respiration: Mitochondrial function is also a target, with some derivatives affecting or inhibiting cellular respiration. mdpi.comnih.gov

These multifaceted mechanisms, which include blocking endogenous ergosterol (B1671047) synthesis and permeabilizing the cell membrane, contribute to their broad-spectrum anti-Candida activity without showing cross-resistance with existing antifungal agents like Amphotericin B. mdpi.comnih.gov

In Vitro Anticancer Potential and Cellular Pathway Analysis

The benzoxazole scaffold is a recognized pharmacophore in the development of anticancer agents. While specific data for this compound is not available, studies on related derivatives highlight the potential of this chemical class in oncology.

Cytotoxicity and Antiproliferative Activity in Cell Lines

Various benzoxazole and benzothiazole derivatives have been evaluated for their cytotoxic and antiproliferative effects against a range of human cancer cell lines.

For instance, a series of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues have demonstrated potent antiproliferative activity against cell lines derived from both hematological and solid tumors, with 50% cytotoxic concentration (CC50) values in the range of 8-24 µM. researchgate.net Notably, some of these compounds were found to be selective and not cytotoxic to normal human tissues. researchgate.net

In another study, benzoxazole derivatives were designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov Derivatives with a 5-methylbenzo[d]oxazole core were generally more active than their unsubstituted or 5-chlorinated counterparts. nih.gov One such derivative displayed significant inhibitory activity against the HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines with IC50 values of 10.50 μM and 15.21 μM, respectively. nih.gov The nature and position of substituents on the benzoxazole ring and its appended moieties play a critical role in determining the cytotoxic potency. nih.gov

Compound ClassCell LineActivity MetricValueReference
Benzothiazole-piperazino-arylsulfonamidesHematological and Solid TumorsCC508-24 µM researchgate.net
5-Methylbenzo[d]oxazole derivativeHepG2IC5010.50 µM nih.gov
5-Methylbenzo[d]oxazole derivativeMCF-7IC5015.21 µM nih.gov
Unsubstituted Benzo[d]oxazole derivativeHepG2IC5023.61 µM nih.gov
Unsubstituted Benzo[d]oxazole derivativeMCF-7IC5032.47 µM nih.gov

Induction of Apoptosis and Cell Cycle Modulation (in vitro)

The anticancer effects of benzoxazole and related heterocyclic derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle.

Studies on novel benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have shown that a bromo-substituted compound can induce G2/M cell cycle arrest and apoptotic cell death in various human cancer cell lines, including MCF-7 and DU-145 (prostate carcinoma). nih.gov This compound was also found to be less cytotoxic to normal human embryonic kidney cells (HEK-293). nih.gov The induction of apoptosis was confirmed by an increase in the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov

Similarly, a 5-aminophenyl-2-butylthio-1,3,4-oxadiazole derivative was found to arrest MCF-7 cells in the G0/G1 phase of the cell cycle and induce apoptosis, as demonstrated by DAPI staining and Annexin V-PE/7-AAD assays. nih.gov Western blot analysis revealed an increase in the activation of the apoptotic protein Caspase-3 and a decrease in the expression of the anti-apoptotic protein BCL-2. nih.gov

Enzyme Inhibition and Receptor Binding Studies (e.g., Kinase Inhibitors, Cholinesterase Inhibitors)

The biological activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes or bind to cellular receptors.

Kinase Inhibitors: The benzoxazole and benzothiazole scaffolds are present in numerous kinase inhibitors. nih.gov For example, 2-thioether-benzothiazoles have been identified as potent, allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various diseases, including cancer and inflammation. nih.gov SAR studies have shown that substitutions on the benzothiazole ring can significantly impact inhibitory potency. nih.gov

Cholinesterase Inhibitors: A series of novel benzo[d]oxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net Several of these compounds were found to be potent inhibitors of both enzymes, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net For instance, two compounds strongly inhibited AChE with IC50 values of 1.03-1.35 μM and BChE with IC50 values of 6.6-8.1 μM. nih.govresearchgate.net Docking studies have suggested that these compounds bind to the active site of the enzymes primarily through hydrophobic and pi-pi stacking interactions. nih.govresearchgate.net

Compound ClassTarget EnzymeActivity MetricValueReference
Benzo[d]oxazole derivativeAcetylcholinesterase (AChE)IC501.03-1.35 µM nih.govresearchgate.net
Benzo[d]oxazole derivativeButyrylcholinesterase (BChE)IC506.6-8.1 µM nih.govresearchgate.net

Anti-Inflammatory Activity (in vitro) and Associated Mechanisms

The anti-inflammatory properties of benzoxazole derivatives have been investigated through various in vitro models, revealing their potential to modulate key pathways in the inflammatory cascade. researchgate.netjocpr.com Studies have demonstrated that these compounds can exert their effects by inhibiting enzymes crucial to the inflammatory process, such as cyclooxygenase (COX), and by reducing the production of inflammatory mediators. vignan.ac.innih.gov

The primary mechanism explored for many heterocyclic anti-inflammatory agents is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. nih.govresearchgate.net In vitro enzyme assays on certain 2-substituted benzoxazole derivatives have shown selective inhibition of the COX-2 isoform. vignan.ac.in For instance, a series of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles demonstrated selective COX-2 inhibitory activity. vignan.ac.in This selectivity is a desirable trait for anti-inflammatory agents, as COX-2 is primarily induced during inflammation, while COX-1 is involved in homeostatic functions.

Beyond COX inhibition, the anti-inflammatory mechanisms of related heterocyclic structures, such as indazoles, involve the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Furthermore, these compounds have been shown to inhibit nitric oxide (NO) production. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. nih.govnih.gov The ability of benzoxazole derivatives and similar scaffolds to scavenge free radicals and reduce oxidative stress also contributes to their anti-inflammatory profile. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Selected Benzoxazole and Related Heterocyclic Derivatives
Compound/Derivative ClassAssay/TargetKey FindingsReference(s)
2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazolesCOX-1/COX-2 Enzyme AssayCompound 5j (with a 4-nitrophenyl group) showed strong, selective COX-2 inhibition (IC50 = 4.83 μM). vignan.ac.in
Indazole DerivativesCOX-2 Enzyme Assay5-aminoindazole showed a maximum of 78% inhibition at 50 μM, with an IC50 value of 12.32 μM. nih.gov
Indazole DerivativesCytokine Inhibition (TNF-α, IL-1β)Demonstrated concentration-dependent inhibition of pro-inflammatory cytokines. nih.govresearchgate.net
Indazole DerivativesNitric Oxide (NO) Scavenging AssayShowed significant, concentration-dependent NO scavenging activity. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesLPS-induced RAW264.7 cellsEffectively inhibited the production of NO, IL-6, and TNF-α. rsc.org

Neuroprotective Effects in Cellular Models (in vitro)

Derivatives of the benzo[d]oxazole scaffold have demonstrated promising neuroprotective capabilities in various in vitro cellular models of neurodegenerative diseases. mdpi.com Research has particularly focused on their potential to mitigate the neurotoxicity induced by β-amyloid (Aβ) peptides, a key pathological feature of Alzheimer's disease. nih.gov

In one study, a series of novel benzo[d]oxazole-based derivatives were evaluated for their effects on Aβ-induced toxicity in PC12 cells, a common cell line used for neurobiological research. nih.gov Several synthesized compounds were found to significantly reduce the neurotoxicity caused by the Aβ₂₅₋₃₅ fragment at low micromolar concentrations. mdpi.comnih.gov One particular compound, designated 5c , not only increased the viability of Aβ-exposed cells but also protected them from apoptosis. mdpi.comnih.gov

Further mechanistic investigation revealed that the neuroprotective action of these derivatives is linked to the modulation of critical intracellular signaling pathways. mdpi.com Western blot analysis showed that effective compounds could promote the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov This activation of the Akt/GSK-3β signaling pathway is a known pro-survival mechanism in neurons. Concurrently, these compounds were observed to decrease the expression of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). nih.gov The downstream effects included a reduction in the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS), as well as a decrease in the hyperphosphorylation of the tau protein. mdpi.comnih.gov

Table 2: Neuroprotective Effects of Benzo[d]oxazole Derivatives in an In Vitro Alzheimer's Disease Model
Compound SeriesCellular ModelInducing AgentKey Mechanistic FindingsReference(s)
Substituted benzo[d]oxazole-based derivatives (5a-5v)PC12 Cellsβ-amyloid (Aβ₂₅₋₃₅) peptideIncreased cell viability and protected against apoptosis. mdpi.comnih.gov
Compound 5c from the seriesPC12 Cellsβ-amyloid (Aβ₂₅₋₃₅) peptidePromoted phosphorylation of Akt and GSK-3β. mdpi.comnih.gov
Compound 5c from the seriesPC12 Cellsβ-amyloid (Aβ₂₅₋₃₅) peptideDecreased expression of NF-κB, BACE1, and iNOS. mdpi.comnih.gov
Compound 5c from the seriesPC12 Cellsβ-amyloid (Aβ₂₅₋₃₅) peptideReduced hyperphosphorylation of tau protein. mdpi.comnih.gov

Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro and In Silico Data

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzoxazole derivatives, in vitro biological data combined with in silico molecular docking studies have provided significant insights into how different structural modifications influence their activity. vignan.ac.inolemiss.edusemanticscholar.org

Impact of Bromine and Methylthio Substituents on Biological Profiles

The nature and position of substituents on the benzoxazole ring are determinant factors for biological activity. jocpr.com The presence of a bromine atom at the 5-position of the core structure is of particular interest. Halogens, being electron-withdrawing groups, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov In studies on related heterocyclic compounds, the introduction of a bromine atom has been shown to increase biological activity. nih.govesisresearch.org For example, introducing a bromine atom into the benzoxazole ring of certain derivatives resulted in an increase in activity in an antifungal assay. nih.gov In silico analyses have also indicated the reactive importance of the bromine atom in some benzoxazole derivatives, suggesting it plays a role in the molecule's interaction with target enzymes. researchgate.net

Role of Benzo[d]oxazole Core Modifications on Activity

Modifications to the benzo[d]oxazole core, particularly the introduction of various substituents on the benzene (B151609) ring portion, have been extensively explored to establish clear SAR. Research has consistently shown that substituents at positions 2 and 5 are especially important for modulating the biological activity of the benzoxazole scaffold. nih.gov

For anti-inflammatory activity, SAR studies on related benzimidazole derivatives show that electron-withdrawing groups (such as -NO₂) at the 6-position (equivalent to the 5-position in this context) can enhance potency, while electron-donating groups lead to lower activity. mdpi.com In contrast, for antifungal activity in a different series of benzoxazole derivatives, electron-donating substituents (like methoxy (B1213986) and dimethylamino groups) in the phenyl ring at the 2-position led to active compounds, whereas most with electron-accepting groups were less active. nih.gov

Emerging Research Applications and Future Perspectives for 5 Bromo 2 Methylthio Benzo D Oxazole

Role as a Precursor for Complex Heterocyclic Synthesis

5-Bromo-2-(methylthio)benzo[d]oxazole is an exemplary precursor for the synthesis of more complex heterocyclic systems. The benzoxazole (B165842) core itself is a key feature in many biologically active molecules. nih.gov The strategic placement of the bromo and methylthio groups provides two distinct reaction sites for further chemical modifications.

The bromine atom at the 5-position is a classical "handle" for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through well-established methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings. Such reactions are fundamental in creating libraries of diverse compounds for drug discovery and materials science. researchgate.net

The 2-(methylthio) group can also be manipulated. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This provides a pathway to introduce amines, alcohols, and other nucleophiles at the 2-position of the benzoxazole ring, a common strategy in the synthesis of pharmacologically active agents. nih.gov This dual functionality makes the molecule a valuable starting material for building complex, polyfunctionalized heterocyclic scaffolds. acs.org

Potential in Materials Science and Organic Electronics (e.g., Fluorescent Probes, Dyes, Polymers)

Benzoxazole derivatives are known to exhibit interesting photophysical properties and have been incorporated into fluorescent dyes and probes. globalresearchonline.netnih.gov The extended π-system of the benzoxazole ring is conducive to fluorescence. The properties of this compound could be fine-tuned for applications in materials science.

By utilizing the bromo group for cross-coupling reactions, it is possible to attach various chromophores or fluorophores to the benzoxazole core. This could lead to the development of novel dyes with specific absorption and emission characteristics. The electronic properties of the benzoxazole system can be modulated by the substituents introduced, allowing for the rational design of materials with desired optical properties.

Furthermore, the molecule could serve as a monomer for the synthesis of novel polymers. Polymerization could be achieved through reactions involving the bromo group, potentially leading to materials with unique electronic or photoluminescent properties for use in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Development of Chemo-Sensors and Biosensors

The development of selective and sensitive sensors for detecting ions and small molecules is a significant area of research. Benzoxazole-based compounds have been successfully employed as fluorescent chemosensors. mdpi.comrsc.org The benzoxazole unit often serves as the signaling component (fluorophore), while other parts of the molecule are designed to bind selectively with a target analyte.

This compound could be a foundational element for creating new sensors. The bromo group provides a convenient point of attachment for a receptor unit—a molecule or functional group designed to bind specifically to a target like a metal ion or a biologically relevant molecule. researchgate.net For instance, a receptor for zinc or cadmium ions could be appended via a Suzuki coupling, and upon binding to the target ion, a change in the fluorescence of the benzoxazole core could be observed. mdpi.comresearchgate.net The sulfur atom of the methylthio group might also offer a binding site for certain soft metal ions, potentially leading to a direct sensing mechanism.

Future Directions in the Design of Novel Benzo[d]oxazole-Based Molecular Scaffolds

The true potential of this compound lies in its capacity to serve as a versatile platform for creating novel molecular scaffolds. nih.gov Medicinal chemists are constantly seeking new core structures to explore chemical space and develop drugs with novel mechanisms of action. The ability to selectively functionalize this molecule at two different positions allows for the creation of three-dimensional structures with precise arrangements of functional groups.

Future research could focus on using this precursor to build libraries of compounds where substituents at the 5-position are varied to modulate properties like solubility and protein binding, while modifications at the 2-position are used to interact with a specific biological target. This "molecular hybridization" approach, combining different pharmacologically active moieties into a single molecule, is a powerful strategy in modern drug design. nih.gov

Unexplored Chemical Transformations and Synthetic Challenges

While the reactivity of the bromo and methylthio groups is predictable based on established organic chemistry, their interplay on the benzoxazole scaffold presents opportunities for exploring novel chemical transformations. One area of interest is the investigation of regioselective reactions. For instance, developing conditions for selective metal-halogen exchange at the bromo-position without disturbing the methylthio group, or vice-versa, is a synthetic challenge that could unlock new synthetic pathways.

Another unexplored avenue is the direct C-H functionalization of the benzoxazole core of this specific molecule. While the bromo group provides a defined reaction site, modern synthetic methods increasingly focus on activating C-H bonds, which could allow for the introduction of substituents at other positions on the benzene (B151609) ring, leading to even greater molecular diversity. The primary challenge lies in achieving selectivity and control over these transformations.

Table 2: Potential Unexplored Transformations of this compound
TransformationReagents/ConditionsPotential Application
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseSynthesis of 5-arylbenzoxazoles for materials science, drug discovery
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseIntroduction of nitrogen-based functional groups for biological activity
Oxidation of Sulfide m-CPBA, Oxone®Creation of sulfoxide/sulfone for use as leaving groups or active moieties
Nucleophilic Aromatic Substitution (of Sulfone) Nucleophiles (e.g., NaN₃, R₂NH)Access to 2-substituted benzoxazoles (e.g., 2-amino derivatives)
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseSynthesis of 5-alkynylbenzoxazoles for polymers and probes

Integration into Interdisciplinary Research Areas (e.g., Agrochemicals, Analytical Chemistry)

The application of benzoxazole derivatives is not limited to medicine and materials science. These scaffolds are also important in the field of agrochemicals, where they have been incorporated into compounds with fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net this compound could serve as a starting point for the discovery of new agrochemicals. mdpi.comnih.gov Its structure can be systematically modified to optimize activity against specific agricultural pests or diseases while minimizing environmental impact.

In analytical chemistry, beyond sensor applications, this compound could be used to synthesize standards for analytical methods or as a derivatizing agent to improve the detection of other molecules by techniques like mass spectrometry or chromatography. The presence of bromine and sulfur provides unique isotopic signatures that can be useful in mass spectrometric analysis. Fluorescent derivatives synthesized from this precursor could also be used as stains or labels in biological imaging. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(methylthio)benzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of amide precursors using acid catalysts (e.g., p-toluenesulfonic acid) in toluene under reflux. For example, cyclization of a brominated amide derivative with methylthio groups can yield the target compound in ~80% yield after silica gel chromatography purification . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of acid to amide) and reaction time (e.g., 22 hours for complete conversion) . Solvent choice (THF or toluene) and temperature (room temperature vs. reflux) significantly impact yield and purity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : ¹H NMR is critical for structural validation. Key signals include:

  • A singlet (~δ 8.5 ppm) for the oxazole proton.
  • A doublet (~δ 7.8–8.1 ppm) for aromatic protons adjacent to bromine.
  • A methylthio (-SCH₃) group as a singlet (~δ 2.5 ppm) .
    Coupling constants (e.g., J = 8 Hz for aromatic protons) and integration ratios further confirm substitution patterns. HRMS (EI) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₈H₆BrNOS: 258.93) .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Methodological Answer : While specific toxicity data may be limited for this compound, analogs (e.g., brominated benzothiazoles) require:

  • Use of PPE (gloves, goggles, lab coat).
  • Handling in a fume hood to avoid inhalation.
  • Storage in a cool, dry place away from oxidizing agents.
  • Disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties or reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

  • Electron density distribution : The bromine atom acts as an electron-withdrawing group, polarizing the benzoxazole ring and directing electrophilic substitution.
  • Reactivity : Frontier molecular orbital (FMO) analysis reveals the HOMO localized on the sulfur and oxazole moieties, suggesting nucleophilic attack at the methylthio group .
  • Thermodynamic stability : Calculate ΔG° and ΔH° for tautomeric forms or reaction intermediates to identify dominant pathways .

Q. What strategies are effective for modifying the methylthio group in this compound to enhance bioactivity?

  • Methodological Answer : The methylthio group can be:

  • Oxidized to a sulfoxide or sulfone using mCPBA (meta-chloroperbenzoic acid) to alter polarity and hydrogen-bonding capacity.
  • Displaced via nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃ in DMF) .
  • Functionalized via cross-coupling (e.g., Suzuki-Miyaura) after converting -SCH₃ to a better leaving group (e.g., -SPh via arylthiolation) .

Q. How do solvent effects and pH influence the stability of this compound in biological assays?

  • Methodological Answer :

  • Solvent stability : The compound is stable in aprotic solvents (DMSO, THF) but may degrade in protic solvents (MeOH, H₂O) due to hydrolysis of the oxazole ring.
  • pH sensitivity : Under acidic conditions (pH < 3), protonation of the oxazole nitrogen increases electrophilicity, leading to ring-opening. Alkaline conditions (pH > 9) promote nucleophilic attack at the bromine site .
  • Assay optimization : Use buffered solutions (PBS, pH 7.4) with <5% DMSO to minimize decomposition during cell-based studies .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

  • Methodological Answer : Competing reactivity at bromine (C5) and methylthio (C2) positions requires:

  • Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate C5 selectively, enabling coupling with electrophiles .
  • Protecting groups : Temporarily block the methylthio group (e.g., as a sulfonium salt) before bromine substitution .
  • Catalytic systems : Pd-catalyzed C-H activation at C7 with directing groups (e.g., pyridyl) improves regioselectivity .

Contradictions and Gaps in Literature

  • Synthetic yields : Reported yields for cyclization reactions vary (56–85%), likely due to differences in solvent purity or catalyst batch .
  • Safety data : Limited ecotoxicological or chronic toxicity data exist; extrapolation from benzoxazole analogs is common .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.